Pim-1 Kinase Affinity: Target Compound vs. Structurally Divergent Pim Inhibitor Scaffolds
The target compound is reported in BindingDB with a Pim-1 Ki of 0.00600 nM, designated as Example 120 from US Patent 11,643,417 [1]. However, the SMILES string deposited for this entry (OCC1(O)CCC(CC1)C(F)(F)CN1CCNC(=O)c2oc3ccc(cc3c12)C(F)(F)F) does not match the IUPAC name 2-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-2-yl)ethan-1-ol, indicating a likely database misassignment. In contrast, structurally characterized Pim-1 inhibitors from the Genentech patent US 9,328,106 (e.g., compound 119) achieve Ki values of 0.00600–0.0210 nM against Pim-1 in the LC3K assay [2]. Cross-study comparison is unreliable due to the structural ambiguity of the BindingDB record for the target compound.
| Evidence Dimension | Pim-1 kinase binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.00600 nM (BindingDB BDBM602107; structural identity uncertain) |
| Comparator Or Baseline | Genentech compound 119 (US 9,328,106): Ki = 0.00600–0.0210 nM against Pim-1; various other Pim inhibitors: Ki = 0.0860–0.104 nM |
| Quantified Difference | Nominal equipotency to the most potent Pim-1 inhibitors reported, but structural misassignment precludes reliable comparison |
| Conditions | ADP-based Pim-1 inhibition assay (BindingDB); LC3K assay with bacterially expressed fusion proteins, pH 7.2, 25°C (Genentech patent) |
Why This Matters
The reported ultra-high affinity underscores the potential of this chemotype for Pim-1 targeting, but procurement for SAR studies requires independent confirmation of identity and purity due to database inconsistencies.
- [1] BindingDB. BDBM602107: US11643417, Ex. No. 120. Ki = 0.00600 nM for Pim-1. View Source
- [2] BindingDB. BDBM227171: US9328106, compounds 119/129. Ki = 0.00600–0.0210 nM for Pim-1. View Source
